molecular formula C13H18ClN B1200182 Deprenyl hydrochloride CAS No. 2079-54-1

Deprenyl hydrochloride

Número de catálogo: B1200182
Número CAS: 2079-54-1
Peso molecular: 223.74 g/mol
Clave InChI: IYETZZCWLLUHIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deprenyl hydrochloride, also known as selegiline hydrochloride, is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The compound was discovered in the early 1960s by József Knoll and colleagues and has since been studied for its neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deprenyl hydrochloride is synthesized through a multi-step process. The synthesis typically involves the alkylation of N-methyl-N-propargylamine with 1-phenyl-2-propanone, followed by the reduction of the resulting imine to form the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Aplicaciones Científicas De Investigación

Introduction to Deprenyl Hydrochloride

This compound, also known as selegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson's disease and has garnered attention for its potential applications in various other medical conditions, including cancer and neurodegenerative disorders. This article explores the scientific research applications of this compound, presenting comprehensive data and case studies to illustrate its efficacy and mechanisms of action.

Clinical Efficacy

Deprenyl has been shown to slow the progression of Parkinson's disease significantly. A study indicated that patients treated with deprenyl experienced a reduction in disease progression by 40% to 83% compared to those receiving placebo treatments . This effect is attributed to the increased availability of dopamine and the neuroprotective effects of deprenyl.

Combination Therapy

In combination with levodopa, deprenyl enhances therapeutic outcomes. Clinical trials have demonstrated that patients receiving both treatments exhibit improved motor function and a decrease in the required dosage of levodopa, thereby minimizing side effects associated with higher doses .

Cytotoxic Effects on Leukemia Cells

Recent studies have highlighted deprenyl's potential as an anticancer agent. Research demonstrated that L-deprenyl exerts cytotoxicity towards acute myeloid leukemia cells by inhibiting mitochondrial respiration, leading to ATP depletion and subsequent cell death. The study found that treatment with L-deprenyl reduced cell viability in KG-1α leukemia cells in a dose-dependent manner, indicating its potential as a novel therapeutic option for cancer treatment .

Alzheimer's Disease Research

Deprenyl has been investigated for its potential benefits in Alzheimer's disease. A study using positron emission tomography (PET) showed that deprenyl could influence amyloid-beta accumulation in the brain, a hallmark of Alzheimer's pathology. This suggests that deprenyl may have a role in modifying disease progression or symptoms associated with Alzheimer's disease .

Anti-Aging Properties

Research has also explored deprenyl's role in extending lifespan and enhancing cognitive function in aging models. Its antioxidant properties and ability to modulate neurotrophic factors have led to hypotheses regarding its potential use as an anti-aging agent .

Applications in Chagas Disease Treatment

This compound has been repurposed for treating Chagas disease, caused by Trypanosoma cruzi. Studies have shown that deprenyl exhibits inhibitory activity against the parasite at low micromolar concentrations. When used in combination with other FDA-approved drugs, deprenyl demonstrated synergistic effects that enhanced therapeutic efficacy against Chagas disease .

Table 1: Summary of Clinical Trials Involving this compound

StudyConditionFindings
Parkinson's DiseaseSlowed progression by 40-83%Effective as monotherapy or combined with levodopa
Acute Myeloid LeukemiaReduced cell viability dose-dependentlyPotential anticancer agent
Chagas DiseaseSynergistic activity with other drugsPromising for repurposing

Table 2: Mechanisms of Action for this compound

MechanismDescription
MAO-B InhibitionIncreases dopamine levels, alleviating Parkinson's symptoms
Mitochondrial Respiration InhibitionInduces apoptosis in cancer cells
Antioxidant ActivityProtects neurons from oxidative stress

Mecanismo De Acción

Deprenyl hydrochloride exerts its effects primarily through the selective and irreversible inhibition of MAO-B. This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain. The compound also induces the expression of antioxidant enzymes and decreases the formation of reactive oxygen species, providing neuroprotective effects .

Molecular Targets and Pathways:

Actividad Biológica

Deprenyl hydrochloride, also known as selegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), primarily used in the treatment of Parkinson's disease and major depressive disorder. Its biological activity extends beyond MAO-B inhibition, affecting various biochemical pathways and demonstrating potential therapeutic benefits in neuroprotection, antioxidant activity, and as an adjunct in cancer therapies.

Deprenyl selectively inhibits MAO-B, which is responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, deprenyl increases the availability of dopamine in the brain, which is particularly beneficial in Parkinson's disease management. Additionally, deprenyl has been shown to exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival.

Antioxidant Activity

Recent studies have highlighted deprenyl's role in enhancing antioxidant enzyme activity. For instance, a study on rat testis demonstrated that deprenyl administration significantly increased the activity of superoxide dismutases (SODs) and catalase (CAT), crucial enzymes for combating oxidative stress. The results indicated that lower doses of deprenyl were more effective than higher doses in stimulating these enzymes, suggesting a dose-dependent relationship in its antioxidant effects .

Dosage SOD Activity CAT Activity
Low Dose (0.0025 mg/kg)Increased significantlyIncreased significantly
High Dose (0.25 mg/kg)No significant increase in SOD2Increased

Neuroprotective Effects

Deprenyl has been associated with neuroprotective properties in various models. It has been shown to protect neurons from neurotoxic agents and enhance the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). This effect contributes to its potential use in treating neurodegenerative diseases .

Case Studies and Clinical Applications

  • Parkinson's Disease : Clinical studies have demonstrated that deprenyl can delay the need for levodopa therapy in early Parkinson's disease patients. It not only improves motor function but also enhances the quality of life by reducing motor fluctuations.
  • Depression : Deprenyl has been used as an adjunct treatment for major depressive disorder, particularly in patients who do not respond adequately to conventional antidepressants. Its unique mechanism may provide benefits where traditional therapies fail.
  • Cancer Research : Emerging research suggests that deprenyl may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and may enhance the efficacy of certain chemotherapeutic agents .

Synergistic Effects with Other Drugs

Research into drug combinations involving deprenyl has shown promising results, particularly when paired with other therapeutic agents. For example, studies involving deprenyl and valproic acid have explored their combined effects on various cancers, suggesting potential synergistic interactions that enhance therapeutic outcomes .

Propiedades

IUPAC Name

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-51-9 (Parent)
Record name Deprenyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90904745
Record name Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2079-54-1, 14611-52-0
Record name Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprenyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEPRENYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deprenyl hydrochloride
Reactant of Route 2
Reactant of Route 2
Deprenyl hydrochloride
Reactant of Route 3
Reactant of Route 3
Deprenyl hydrochloride
Reactant of Route 4
Reactant of Route 4
Deprenyl hydrochloride
Reactant of Route 5
Reactant of Route 5
Deprenyl hydrochloride
Reactant of Route 6
Reactant of Route 6
Deprenyl hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.